4-(3-Cyanophenyl)-2-methoxyphenol
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Overview
Description
4-(3-Cyanophenyl)-2-methoxyphenol is an organic compound characterized by the presence of a cyanophenyl group and a methoxyphenol group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Cyanophenyl)-2-methoxyphenol typically involves the use of Suzuki–Miyaura coupling reactions. This process is known for its mild and functional group-tolerant reaction conditions, making it suitable for the preparation of various organoboron reagents . The general synthetic route involves the coupling of a boronic acid derivative with a halogenated aromatic compound under the influence of a palladium catalyst.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of cost-effective reagents, and implementation of efficient purification techniques, are likely applied.
Chemical Reactions Analysis
Types of Reactions: 4-(3-Cyanophenyl)-2-methoxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The cyanophenyl group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or other nucleophiles.
Major Products:
Oxidation: Quinones
Reduction: Amines
Substitution: Various substituted phenols
Scientific Research Applications
4-(3-Cyanophenyl)-2-methoxyphenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of 4-(3-Cyanophenyl)-2-methoxyphenol involves its interaction with specific molecular targets. The phenolic group can participate in hydrogen bonding and electron transfer reactions, while the cyanophenyl group can interact with various enzymes and receptors. These interactions can modulate biological pathways and result in specific physiological effects .
Comparison with Similar Compounds
- 4-(Trifluoromethyl)phenylboronic acid
- 3-Cyanophenyl isocyanate
- 4-Methylaniline
Comparison: 4-(3-Cyanophenyl)-2-methoxyphenol is unique due to the presence of both a cyanophenyl group and a methoxyphenol group, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a combination of properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
3-(4-hydroxy-3-methoxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c1-17-14-8-12(5-6-13(14)16)11-4-2-3-10(7-11)9-15/h2-8,16H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFPANXDKWNGSMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC=CC(=C2)C#N)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30468199 |
Source
|
Record name | AGN-PC-00B3JE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
899827-16-8 |
Source
|
Record name | AGN-PC-00B3JE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30468199 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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